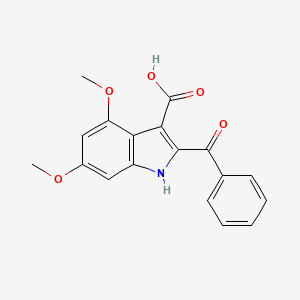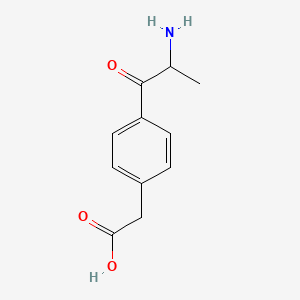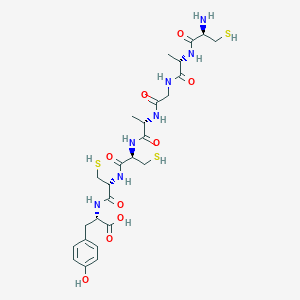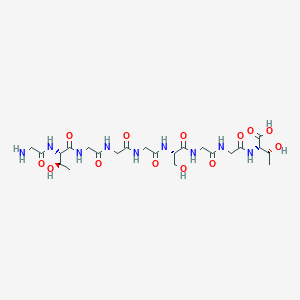
2-butoxy-6-(cyclohexylmethoxy)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butoxy-6-(cyclohexylmethoxy)-7H-purine is a chemical compound with the molecular formula C16H24N4O2. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are components of nucleotides, the building blocks of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with cyclohexylmethanol in the presence of a base, followed by the substitution of the chlorine atom with a butoxy group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-butoxy-6-(cyclohexylmethoxy)-7H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2-butoxy-6-(cyclohexylmethoxy)-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of purine derivatives with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-butoxy-6-fluorophenylboronic acid: This compound has a similar butoxy group but differs in its core structure and functional groups.
2-butoxy-6-ethyl-2-chloroacetanilides: This compound shares the butoxy group but has different substituents and a different core structure.
Uniqueness
2-butoxy-6-(cyclohexylmethoxy)-7H-purine is unique due to its specific combination of functional groups and its purine core. This uniqueness makes it valuable for specific applications in research and industry, where its particular properties can be leveraged.
Propiedades
Número CAS |
651733-92-5 |
|---|---|
Fórmula molecular |
C16H24N4O2 |
Peso molecular |
304.39 g/mol |
Nombre IUPAC |
2-butoxy-6-(cyclohexylmethoxy)-7H-purine |
InChI |
InChI=1S/C16H24N4O2/c1-2-3-9-21-16-19-14-13(17-11-18-14)15(20-16)22-10-12-7-5-4-6-8-12/h11-12H,2-10H2,1H3,(H,17,18,19,20) |
Clave InChI |
RXZJSXSIXNRXRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=NC2=C(C(=N1)OCC3CCCCC3)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)

![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)




![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)


![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)
